酸性染料19号

概要

説明

科学的研究の応用

Acid Violet 19 has a wide range of applications in scientific research, including:

Histology: Used for staining cytoplasm and nuclei in tissue sections to distinguish muscle from collagen.

Microbiology: Employed to identify growing bacteria.

Environmental Science: Utilized in studies for the removal of dyes from wastewater through bioremediation and adsorption techniques.

Chemistry: Applied in the study of reaction kinetics and mechanisms involving dyes.

準備方法

Synthetic Routes and Reaction Conditions: Acid Violet 19 is synthesized through the sulfonation of fuchsine. The process involves the reaction of fuchsine with sulfuric acid, resulting in the formation of the sodium sulfonate derivative. The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of Acid Violet 19 involves large-scale sulfonation processes. The fuchsine is dissolved in sulfuric acid, and the mixture is heated to a specific temperature. The reaction is monitored to maintain the appropriate conditions, and the resulting product is then neutralized with sodium hydroxide to form the sodium sulfonate derivative .

化学反応の分析

Types of Reactions: Acid Violet 19 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Acid Violet 19 can be reduced to its leuco form, which is colorless.

Substitution: The dye can undergo substitution reactions where the sulfonate groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium dithionite are used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of Acid Violet 19.

Reduction: Leuco form of Acid Violet 19.

Substitution: Substituted derivatives with different functional groups.

作用機序

The mechanism of action of Acid Violet 19 involves its interaction with cellular components. In histology, the dye binds to proteins and nucleic acids, allowing for the visualization of cellular structures. The binding occurs through ionic interactions between the sulfonate groups of the dye and the positively charged regions of the cellular components .

In environmental applications, the dye undergoes photocatalytic degradation, where it is broken down by reactive species such as hydroxyl radicals and superoxide anion radicals. This process follows first-order kinetics and obeys the Langmuir-Hinshelwood mechanism .

類似化合物との比較

Acid Violet 17: Used in sanitizing industries and undergoes advanced oxidation processes for degradation.

Acid Red 87: Another acidic dye used in various staining applications.

Acid Violet 19 stands out due to its specific chemical structure and its wide range of applications in different scientific fields.

生物活性

Acid Violet 19, also known as Acid Red 19 or CI 42640, is a synthetic dye belonging to the triphenylmethane class. It is widely used in various applications, including textiles, cosmetics, and biological staining. Despite its utility, concerns have been raised regarding its potential biological activity, including mutagenic and carcinogenic properties. This article explores the biological activity of Acid Violet 19 through a review of recent research findings, case studies, and data tables.

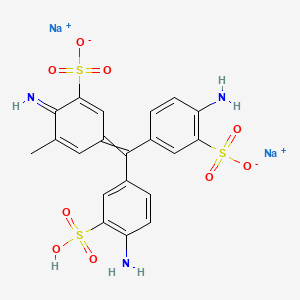

Acid Violet 19 has a complex chemical structure characterized by three phenyl rings connected by a central carbon atom. Its molecular formula is CHNOS, and it exhibits a vivid purple color in solution. The dye is water-soluble and can interact with various biological systems, leading to diverse effects.

Antimicrobial Properties

Acid Violet 19 has been studied for its antimicrobial activity against various pathogens. Research indicates that it possesses significant antibacterial properties, particularly against Gram-positive bacteria. A study demonstrated that Acid Violet 19 effectively inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations . The mechanism of action may involve disruption of bacterial cell walls and interference with protein synthesis.

Mutagenicity and Carcinogenicity

Despite its antimicrobial benefits, Acid Violet 19 is classified as potentially mutagenic or carcinogenic due to its chemical structure. A biodegradation study revealed that exposure to Pseudomonas aeruginosa could lead to the breakdown of Acid Violet 19, suggesting a dual role where the dye can be both harmful and subject to bioremediation .

Case Studies

- Case Study on Dermatological Applications : In dermatological settings, Acid Violet 19 has been utilized in formulations aimed at treating skin infections due to its antifungal properties. A combination therapy involving Acid Violet 19 showed promising results in managing cutaneous infections without significant adverse effects .

- Biodecolorization Research : A study focused on the biodecolorization of Acid Violet 19 by Alternaria solani, a fungal species, highlighted its potential for environmental remediation. The fungus was able to degrade the dye effectively, reducing its concentration in aqueous solutions significantly .

Toxicity Assessments

Toxicity assessments have shown that Acid Violet 19 exhibits low toxicity levels in cosmetic applications. It has been reported to cause minimal irritation upon dermal exposure, making it suitable for use in hair dyes and other cosmetic products . However, caution is advised due to its potential mutagenic effects when used in high concentrations.

Table 1: Antimicrobial Efficacy of Acid Violet 19

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | High |

| Candida albicans | 1 µg/mL | High |

| Escherichia coli | >10 µg/mL | Low |

Table 2: Toxicity Profile of Acid Violet 19

特性

IUPAC Name |

disodium;3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O9S3.2Na/c1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29;;/h2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRZTHMJPHPAMU-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)O)C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3Na2O9S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Olive to dark olive-green solid; [Merck Index] Blue-green powder; [Sigma-Aldrich MSDS] | |

| Record name | Acid Fuchsin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3244-88-0 | |

| Record name | Benzenesulfonic acid, 2-amino-5-[(4-amino-3-sulfophenyl)(4-imino-3-sulfo-2,5-cyclohexadien-1-ylidene)methyl]-3-methyl-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(1-(4-amino-3-methyl-5-sulphonatophenyl)-1-(4-amino-3-sulphonatophenyl)methylene)cyclohexa-1,4-dienesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Acid Fuchsin (Acid Violet 19) has a molecular formula of C20H17N3Na2O9S3 and a molecular weight of 585.54 g/mol.

ANone: While the provided abstracts do not contain specific spectroscopic data, Acid Fuchsin is known for its characteristic absorption peak at λmax = 545 nm, as observed in UV-Vis spectra. [] This property allows for monitoring its degradation during electro-catalytic oxidation processes. []

ANone: Acid Fuchsin, in combination with methylene blue, offers a cost-effective and stable alternative to hematoxylin-eosin for differentiating bone and soft tissues in histological sections. [, ] In this staining combination, bone stains bright pink while soft tissues take on a blue-purple hue. [, ]

ANone: Acid Fuchsin's low affinity for membrane filters, coupled with its amphoteric nature, makes it suitable for a two-step staining procedure. [] Initially, bacteria on the filter are treated with Acid Fuchsin, followed by exposure to dilute methylene blue at a pH that decolorizes the Acid Fuchsin on the filter, resulting in densely stained bacteria. []

ANone: Yes, studies have shown that Acid Fuchsin can be effectively removed from simulated dye wastewater through electro-catalytic oxidation using Ti-based electrodes. [, ] The degradation process, which follows first-order kinetics, involves the generation of small molecular intermediate products. [, ] Notably, electrodes modified with Fe or Ni exhibit superior removal efficiency compared to unmodified electrodes or those modified with Cu. []

ANone: Activated carbon derived from palm oil shell, particularly when activated with H3PO4 (AC 34), demonstrates significant adsorption capacity for Acid Fuchsin. [] The adsorption process, which is endothermic in nature, follows both the Langmuir and Freundlich isotherms. []

ANone: The presence of sulfonic acid groups in Acid Fuchsin is crucial for its selective bactericidal effect. [, ] While basic triphenylmethane dyes like magenta kill Gram-positive bacteria but spare Gram-negatives, Acid Fuchsin, which differs from magenta only by the presence of sulfonic acid groups, exhibits the reverse selectivity. [, ] This observation highlights the crucial role of these sulfonic acid groups in determining the dye's target specificity.

ANone: Acid Fuchsin, when used in combination with methylene blue for histological staining, is noted for its stability. [] This stability contributes to the stain's ease of use and contributes to its cost-effectiveness as a viable alternative to hematoxylin and eosin. []

ANone: Traditional methods employing Acid Fuchsin and Phloxine B for staining nematodes in roots and egg masses, respectively, raise concerns about potential harm to users and the environment due to their chemical properties. [] These concerns necessitate special handling and costly waste disposal procedures. [] Consequently, there is a growing interest in exploring safer and more environmentally friendly alternatives for nematode staining.

ANone: Red food coloring has emerged as a promising alternative to Acid Fuchsin and Phloxine B for staining nematodes. [, ] It effectively stains Meloidogyne incognita within roots, offering comparable visibility to Acid Fuchsin. [] Moreover, red food coloring vividly stains egg masses, making them easily discernible even without magnification. [] This substitution provides a safer, environmentally friendly, and cost-effective approach to nematode staining.

ANone: Various analytical techniques are employed to characterize Acid Fuchsin's adsorption behavior on materials like activated carbon. These techniques include:

- Fourier Transform Infrared (FTIR) spectroscopy: To analyze the functional groups present on the activated carbon surface and their interactions with Acid Fuchsin molecules. []

- Scanning Electron Microscopy (SEM): To visualize the surface morphology and pore structure of the activated carbon, providing insights into the available adsorption sites. []

- Nitrogen adsorption-desorption isotherms: To determine the surface area and pore size distribution of the activated carbon, which are crucial parameters influencing adsorption capacity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。